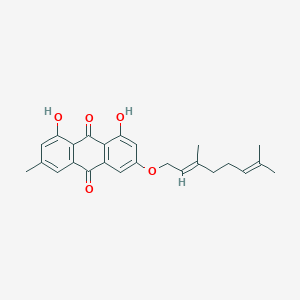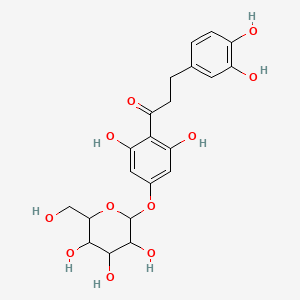
3-Hidroxifloretina-4'-glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The total synthesis of Sieboldin has been reported in a study . The synthesis features late-stage site-selective redox reactions, Schmidt glycosylation cyclization, and highly selective transformations .Molecular Structure Analysis
Sieboldin has a molecular formula of C21H24O11 and a molecular weight of 452.4 g/mol . Its IUPAC name is 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one .Chemical Reactions Analysis
A study has identified two putative 3-hydroxylases in two wild Malus species whose DHC profile is dominated by Sieboldin . These enzymes were able to produce 3-hydroxyphloretin, ultimately leading to Sieboldin accumulation .Physical And Chemical Properties Analysis
Sieboldin has a molecular weight of 452.41 g/mol . Other physical and chemical properties such as solubility, stability, and storage conditions are typically provided in the Certificate of Analysis (COA) of the compound .Aplicaciones Científicas De Investigación
Resistencia a enfermedades de las plantas
“3-Hidroxifloretina-4’-glucósido” se encuentra en varios tejidos de Malus × domestica (manzana), incluyendo pequeñas cantidades de 3-hidroxifloretina y 3-hidroxifloridzina. Se ha demostrado que estos compuestos se correlacionan con una mayor resistencia a las enfermedades de las plantas transgénicas M. × domestica {svg_1}.
Efectos antioxidantes
La floridzina, un flavonoide de una amplia gama de fuentes, puede ejercer efectos antioxidantes regulando la vía de señalización IL-1β/IKB-α/NF-KB {svg_2}. Como “3-Hidroxifloretina-4’-glucósido” es un tipo de flavonoide, también puede tener propiedades antioxidantes similares.
Actividad antibacteriana
La floridzina ha demostrado actividad antibacteriana al reducir la aglutinación del ADN intracelular, reducir la síntesis de proteínas y energía intracelular y destruir el metabolismo intracelular {svg_3}. Dada la similitud estructural, “3-Hidroxifloretina-4’-glucósido” también podría exhibir propiedades antibacterianas.
Propiedades antiinflamatorias
La floretina, un compuesto estrechamente relacionado con “3-Hidroxifloretina-4’-glucósido”, ha demostrado inhibir la expresión y secreción de diversos agentes proinflamatorios, incluidos las citocinas, como IL-6, IL-8 y TNF-α, las quimiocinas y las moléculas de adhesión {svg_4}. Esto sugiere que “3-Hidroxifloretina-4’-glucósido” también puede tener propiedades antiinflamatorias.
Propiedades antivirales
Se ha informado que la floridzina tiene propiedades antivirales {svg_5}. Dada la similitud estructural, “3-Hidroxifloretina-4’-glucósido” también podría exhibir propiedades antivirales.
Efectos antidiabéticos
Se ha informado que la floridzina tiene actividad antidiabética {svg_6}. Dada la similitud estructural, “3-Hidroxifloretina-4’-glucósido” también podría exhibir propiedades antidiabéticas.
Efectos neuroprotectores
Se ha informado que la floridzina tiene efectos neuroprotectores {svg_7}. Dada la similitud estructural, “3-Hidroxifloretina-4’-glucósido” también podría exhibir propiedades neuroprotectoras.
Propiedades anticancerígenas
Se ha informado que la floridzina tiene efectos anticancerígenos {svg_8}. Dada la similitud estructural, “3-Hidroxifloretina-4’-glucósido” también podría exhibir propiedades anticancerígenas.
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .
Mode of Action
It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that Sieboldin may have similar properties, but this needs to be confirmed by further studies.
Biochemical Pathways
Sieboldin is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including Sieboldin . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to Sieboldin biosynthesis .
Pharmacokinetics
It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols
Result of Action
Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that Sieboldin may have similar effects, but this needs to be confirmed by further studies.
Action Environment
The action of Sieboldin may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHMLSKQZFKMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


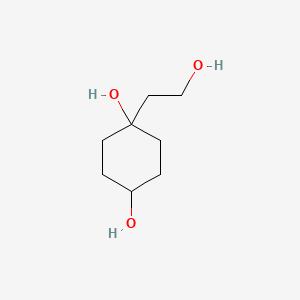
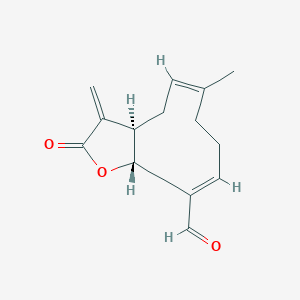
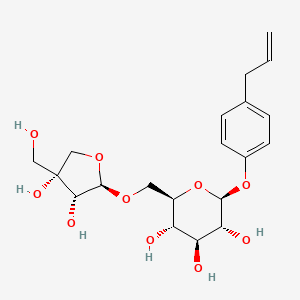

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
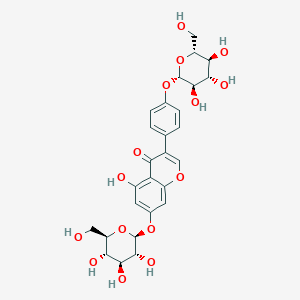
![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)
